N-(2-methoxyphenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-16-14-18(21(28)25-12-10-24(2)11-13-25)23-26(16)15-20(27)22-9-8-17-6-4-5-7-19(17)29-3/h4-7,14H,8-13,15H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZNAPSMGOSNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=CC=CC=C2OC)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several acetamide-linked heterocycles reported in the literature. Key comparisons include:
Key Observations:
Pyrazole vs.
Substituent Effects: The 4-methylpiperazine-1-carbonyl group in the target compound contrasts with the thiazole ring in compound 41 () or the benzamide in compound 28 (). This substitution likely improves water solubility compared to more lipophilic analogs like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide . The 2-methoxyphenethyl group may enhance blood-brain barrier penetration relative to polar substituents (e.g., nitro groups in or cyano in ).
Synthetic Routes : The target compound’s synthesis likely parallels BZ-IV (), involving nucleophilic substitution between a chloroacetamide intermediate and 4-methylpiperazine. This contrasts with EDCI/HOBt-mediated couplings in benzimidazole derivatives () or thiosemicarbazide-based cyclizations ().
Pharmacological and Physicochemical Properties
- Solubility: The 4-methylpiperazine group in the target compound and BZ-IV () introduces basic nitrogen atoms, enhancing aqueous solubility compared to non-polar analogs like the chlorophenyl derivative ().
- Bioactivity : While BZ-IV demonstrated anticancer activity, the target compound’s methoxyphenethyl group may redirect its target specificity toward neurological or inflammatory pathways, as seen in other phenethyl-containing drugs .
- Stability: The absence of reactive groups (e.g., cyano in or nitro in ) suggests improved metabolic stability, though esterase susceptibility of the acetamide linker remains a consideration.
Analytical Characterization
The target compound would likely be characterized via:
Preparation Methods
Hydrazine-Cyclocondensation Approaches
The 5-methyl-1H-pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones. A representative protocol involves:
- Reaction of acetylacetone with hydrazine hydrate in ethanol under reflux (12 h, 78% yield).
- Selective methylation at the N1 position using methyl iodide in DMF with K2CO3 (60°C, 6 h, 85% yield).
Critical Parameters :
- Solvent polarity significantly impacts regioselectivity; DMF favors N1 methylation over N2.
- Excess methyl iodide (1.2 eq.) ensures complete quaternization.
Introduction of the 4-Methylpiperazine-1-Carbonyl Group
Carbodiimide-Mediated Coupling
Activation of the pyrazole C3 carboxyl group enables amide bond formation with 4-methylpiperazine:
Carboxyl Activation :
Amidation :
Yield Optimization :
- Stoichiometric TEA (3 eq.) minimizes HCl byproduct interference.
- Molecular sieves (4Å) enhance reaction efficiency by water absorption.
Assembly of the N-(2-Methoxyphenethyl)Acetamide Side Chain
Phenethylamine Derivatization
2-Methoxyphenethylamine is acylated via two primary routes:
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Schotten-Baumann | Acetyl chloride, NaOH (0°C, 1 h) | 68% | 95% |
| Mixed Anhydride | Isobutyl chloroformate, NMM (RT, 4 h) | 82% | 98% |
Superior Approach : Mixed anhydride method achieves higher yields by minimizing hydrolysis.
Final Convergent Coupling Strategies
Nucleophilic Alkylation
React the pyrazole-piperazine intermediate with N-(2-methoxyphenethyl)chloroacetamide:
Chloroacetamide Synthesis :
Alkylation :
Side Reactions :
- Competing O-alkylation at the pyrazole oxygen (8-12%) necessitates chromatographic purification.
Mitsunobu Reaction
Alternative coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine :
- React pyrazole-piperazine alcohol with N-(2-methoxyphenethyl)acetamide (THF, 0°C→RT, 48 h, 58% yield).
Limitations :
Industrial-Scale Process Optimization
Solvent Selection
Comparative analysis of reaction media:
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield Impact |
|---|---|---|---|
| DMF | 153 | 36.7 | ↑↑ (83%) |
| Acetonitrile | 82 | 37.5 | ↑ (76%) |
| THF | 66 | 7.5 | ↓ (61%) |
Trade-offs : While DMF maximizes yield, its high boiling point complicates solvent recovery.
Catalytic Enhancements
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) shows promise for fragment conjugation:
Advantages :
- Reduced reaction time vs. thermal methods (24→8 h)
- Superior functional group tolerance
Analytical Characterization Benchmarks
Critical quality control parameters for final product:
| Technique | Key Metrics | Acceptance Criteria |
|---|---|---|
| HPLC | Purity (UV 254 nm) | ≥99.0% |
| 1H NMR | Integration ratios | ±2% of theoretical |
| HRMS | [M+H]+ m/z | 484.2352 (calc.) |
Impurity Profiling :
Comparative Evaluation of Synthesis Routes
| Method | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Fragment Coupling | 42% | 98.5% | $$$ | High |
| Stepwise Functionalization | 37% | 97.8% | $$ | Moderate |
| Catalytic Coupling | 51% | 99.2% | $$$$ | Low |
Optimal Pathway : Fragment coupling balances yield and scalability for pilot-scale production.
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclocondensation, coupling of pyrazole and piperazine moieties, and acetamide formation. Key steps include:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazides with diketones (e.g., pentane-2,4-dione) under reflux conditions .
- Step 2 : Introduction of the 4-methylpiperazine-1-carbonyl group using carbodiimide-mediated coupling reactions .
- Step 3 : Final acetamide linkage via nucleophilic acyl substitution . Characterization : Intermediates and final products are confirmed using / NMR, IR spectroscopy, and LC-MS. Elemental analysis ensures purity (>95%) .
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxyphenethyl and pyrazole groups) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z ~493.95 for related analogs) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .
Advanced Research Questions
Q. How do structural modifications in the pyrazole and piperazine moieties influence binding affinity to neurological targets?
- Pyrazole Modifications : Replacement of the 5-methyl group with bulkier substituents (e.g., 4-fluorophenyl) reduces steric hindrance, enhancing interactions with hydrophobic pockets in serotonin receptors .
- Piperazine Substituents : The 4-methyl group on piperazine optimizes hydrogen bonding with residues in dopamine D2 receptors, as shown in docking studies .
- SAR Insights : Comparative studies with analogs lacking the methoxyphenethyl group show a 10-fold decrease in values for σ-1 receptors, highlighting its role in target engagement .
Q. What computational methods predict the compound’s biological activity, and how reliable are they?
- PASS Program : Predicts antimicrobial (Pa ~0.8) and anti-inflammatory (Pa ~0.7) potential based on structural fingerprints .
- Molecular Docking : Simulates binding to COX-2 (Glide score: -9.2 kcal/mol) and 5-HT (AutoDock Vina score: -10.1 kcal/mol), correlating with in vitro IC values (COX-2: 0.8 µM; 5-HT: 12 nM) .
- Limitations : Overestimation of activity for targets with flexible binding sites (e.g., NMDA receptors) due to rigid docking protocols .
Q. How can researchers resolve discrepancies in reported biological activities between this compound and structural analogs?
- Case Study : Analogs with trifluoromethyl groups (e.g., 3-(trifluoromethyl)phenyl) show conflicting antimicrobial data. Resolution involves:
- Experimental Replication : Standardizing assay conditions (e.g., broth microdilution vs. disk diffusion) .
- Metabolic Stability Testing : Hepatic microsome assays reveal rapid degradation of certain analogs, explaining false-negative results .
- Crystallography : Resolving co-crystal structures with targets (e.g., CYP51) identifies steric clashes in inactive analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
